1-[3-(trifluoromethyl)benzoyl]tetrahydro-4(1H)-pyridinone
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Overview
Description
1-[3-(trifluoromethyl)benzoyl]tetrahydro-4(1H)-pyridinone is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a tetrahydro-4(1H)-pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethyltrimethylsilane as a nucleophilic trifluoromethylating agent . The reaction conditions often include the use of a strong base, such as tetrabutylammonium fluoride, in a solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(trifluoromethyl)benzoyl]tetrahydro-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[3-(trifluoromethyl)benzoyl]tetrahydro-4(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)benzoyl]tetrahydro-4(1H)-pyridinone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Trifluralin: An agrochemical with a trifluoromethyl group.
Uniqueness: 1-[3-(trifluoromethyl)benzoyl]tetrahydro-4(1H)-pyridinone is unique due to its specific structural arrangement, which combines the trifluoromethyl group with a tetrahydro-4(1H)-pyridinone ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)benzoyl]piperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c14-13(15,16)10-3-1-2-9(8-10)12(19)17-6-4-11(18)5-7-17/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKADAVGEWXLVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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